molecular formula C12H24BrF6N3P2 B058054 PyBroP CAS No. 132705-51-2

PyBroP

Cat. No.: B058054
CAS No.: 132705-51-2
M. Wt: 466.18 g/mol
InChI Key: CYKRMWNZYOIJCH-UHFFFAOYSA-N
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Description

PyBroP, short for Pyrolysis-Based Broth Production, is a revolutionary method of producing bacterial broth in a laboratory setting. This technique is based on the pyrolysis of biomass, which is the thermal decomposition of organic matter at high temperatures. By using this method, researchers are able to produce bacterial broth in a fraction of the time and cost of traditional methods.

Scientific Research Applications

  • Peptide Coupling : PyBroP is highly efficient for coupling N-methylated amino esters. It facilitates excellent peptide yield with minimal epimerization, making it superior to other reagents like PyBOP for certain couplings. However, it's less efficient with some Boc-amino acids due to N-carboxyanhydride formation (Coste, Frérot, & Jouin, 1994).

  • Synthesis of N-Heterocycles : this compound is used as an activating agent in the synthesis of 2-pyridones, 2-quinolinones, and 1-isoquinolinones, crucial building blocks in medicinal chemistry. This method offers a mild, general, and efficient approach (Wang et al., 2016).

  • Plant Breeding Optimization : Though not directly related to this compound, Python Breeding Optimizer and Simulator (PyBrOpS) is a Python package that performs multi-objective optimization and stochastic simulations of breeding pipelines, demonstrating the diverse applicability of Python in scientific research (Shrote & Thompson, 2023).

  • Alkynylation of Heterocycles : this compound is used for in situ C-OH activation in the direct alkynylation of tautomerizable heterocycles, followed by Sonogashira coupling. This method uses a copper-free system and is significant in organic synthesis (Shi & Aldrich, 2010).

  • Synthesis of α-(2-azaheteroaryl) Acetates : this compound is used in the synthesis of α-(2-azaheteroaryl) acetates, desirable in pharmaceutical molecules. This method offers a rapid, mild, and diverse approach to synthesizing these compounds (Londregan et al., 2014).

  • Formation of 2-pyridyl Oxime Ethers : this compound facilitates the preparation of 2-pyridyl oxime ethers from oximes and pyridine N-oxide under mild conditions, demonstrating its utility in creating functional pyridine derivatives (Yuan et al., 2021).

  • Coupling of α,α-dialkyl Amino Acid : this compound and PyBOP are compared for coupling α-aminoisobutyric acid (Aib), with this compound showing better results under specific conditions, indicating its efficiency in peptide synthesis (Frérot et al., 1991).

  • Synthesis of Antiretrovirals : this compound is used in the synthesis of an advanced intermediate in the creation of novel antiretrovirals, demonstrating its application in pharmaceutical research (González-Bobes et al., 2017).

Mechanism of Action

Target of Action

PyBroP, or bromotripyrrolidinophosphonium hexafluorophosphate, primarily targets tautomerizable heterocycles and phenols . These compounds are important electrophiles in transition metal-catalyzed cross-coupling reactions . They are activated by phosphorus groups, making them easy to prepare and highly stable .

Mode of Action

The mode of action of this compound involves activating the C–OH bond of a tautomerizable heterocycle or phenol with a phosphonium reagent . This is followed by functionalization with a nucleophile through S_NAr displacement . This compound exhibits higher activating ability than other phosphonium reagents in transition metal-catalyzed cross-coupling reactions .

Biochemical Pathways

This compound is involved in the synthesis of various compounds through different biochemical pathways. For instance, it is used in the Suzuki–Miyaura cross-coupling of phenols and arylboronic acids to synthesize biaryls and heterobiaryls . It is also used to functionalize pyrimidines (synthesized from 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Kappe dehydrogenation) by using various nucleophiles .

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 46618 . It is typically stored at temperatures below -20°C to maintain its stability .

Result of Action

The result of this compound’s action is the formation of new bonds, such as C–C, C–N, C–O, and C–S, from a common substrate . This leads to the creation of a variety of compounds, including 3-pyridyl-3,3-disubstituted oxindole derivatives .

Safety and Hazards

PyBroP is classified as causing severe skin burns and eye damage. It is advised not to breathe its dust and to wear protective clothing, gloves, and eye/face protection when handling it .

Future Directions

Transition metal-catalyzed cross-coupling reactions mediated by PyBroP have emerged as a new, mild, efficient, chemoselective, and versatile method for direct C–C, C–N, C–O, C–S, and C–P bond formations of tautomerizable heterocycles and phenols . The significant progress in this area suggests that this compound will continue to be a valuable tool in organic synthesis .

Properties

IUPAC Name

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRMWNZYOIJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369781
Record name PyBroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132705-51-2
Record name PyBroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of PyBroP?

A1: The molecular formula of this compound is C14H24BrF6N3P, and its molecular weight is 468.24 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic characterization data, including 1H NMR, 13C NMR, and 31P NMR, can be found in the literature. []

Q3: What solvents is this compound soluble in?

A3: this compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, tetrahydrofuran, acetonitrile, and acetone. [, ]

Q4: What is the primary application of this compound?

A4: this compound is primarily used as a coupling reagent for carboxylic acid activation, especially in peptide bond formation during peptide synthesis. [, ]

Q5: How does this compound activate carboxylic acids for amide bond formation?

A5: this compound reacts with a carboxylic acid in the presence of a base, forming a reactive acyloxyphosphonium intermediate. This intermediate is then readily attacked by an amine nucleophile, leading to the formation of an amide bond. [, ]

Q6: What are the advantages of using this compound over other coupling reagents?

A6: this compound often provides higher yields and shorter reaction times compared to traditional carbodiimide-based coupling reagents. [, , ] It is particularly effective for coupling sterically hindered amino acids and N-methylated amino acids, which can be challenging with other reagents. [, , , ]

Q7: Can this compound be used for other reactions besides peptide coupling?

A7: Yes, this compound has demonstrated versatility in various organic transformations. For example:

  • C–C bond formation: Used in Suzuki-Miyaura cross-coupling reactions of phenols and arylboronic acids. [, ]
  • C–N bond formation: Employed in the synthesis of N6-substituted adenosines via amination reactions. []
  • C–O bond formation: Facilitates the synthesis of heteroaryl ethers from azine N-oxides and alcohols. []
  • C–S bond formation: Utilized in the synthesis of 2-sulfonyl nitrogen heterocyclic compounds from heterocyclic N-oxides and sulfinic acids. []

Q8: Are there any limitations to using this compound?

A8: While this compound is a highly effective reagent, some potential drawbacks include:

  • Side reactions: In certain cases, this compound can lead to side reactions, such as N-carboxyanhydride formation with some Boc-protected amino acids. []

Q9: Are there any specific examples of this compound's use in total synthesis?

A9: Yes, this compound has played a crucial role in the total synthesis of complex natural products, including:

  • Didemnin B: Used for the formation of both secondary and tertiary amide bonds in this macrocyclic depsipeptide. []
  • Phakellistatin 2: Employed for the cyclization step in the synthesis of this cyclic heptapeptide. []

Q10: Have there been any computational studies on the mechanism of this compound-mediated reactions?

A11: While detailed computational studies on this compound are limited, the mechanism of related phosphonium coupling reagents suggests a multi-step process involving a key heterocycle-Pd(II)-phosphonium species. []

Q11: Have any structural modifications of this compound been explored?

A12: Yes, researchers have developed an electronically enhanced this compound derivative by replacing the pyrrolidine groups with tris-3,3-difluoropyrrolidine, leading to improved yields in specific reactions. []

Q12: What are the recommended storage conditions for this compound?

A13: this compound is best stored under cool, dry conditions, preferably below 8°C, to prevent degradation due to moisture. []

Q13: What are some specific research areas where this compound has been employed?

A13: this compound's versatility has led to its application in diverse research areas, including:

  • Medicinal chemistry: Synthesis of potential therapeutic agents targeting cancer and neurodegenerative diseases. []

Q14: Has this compound been used in the synthesis of cyclic peptides?

A14: Yes, this compound has proven valuable in the synthesis of cyclic peptides, including those with potential therapeutic applications. Specific examples include:

  • Bradykinin antagonists: this compound facilitated the formation of N-alkylamide bonds and cyclization in the design of these antagonists. []
  • Macrocyclic peptides mimicking 310-helices: this compound-mediated cyclization was key to synthesizing these peptides for structural analysis. []

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